(R)-(+)-1-Benzyl-2,2-diphenylethylamine
Overview
Description
®-(+)-1-Benzyl-2,2-diphenylethylamine is a chiral amine compound with a unique structure that includes a benzyl group and two phenyl groups attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-1-Benzyl-2,2-diphenylethylamine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. Another approach involves the use of chiral auxiliaries in the synthesis process to control the stereochemistry of the final product.
Industrial Production Methods
Industrial production of ®-(+)-1-Benzyl-2,2-diphenylethylamine may involve large-scale asymmetric synthesis techniques, including the use of chiral catalysts in continuous flow reactors. These methods ensure high enantiomeric purity and yield, which are crucial for applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
®-(+)-1-Benzyl-2,2-diphenylethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce various amine derivatives.
Scientific Research Applications
®-(+)-1-Benzyl-2,2-diphenylethylamine has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of chiral materials and as a catalyst in asymmetric synthesis.
Mechanism of Action
The mechanism of action of ®-(+)-1-Benzyl-2,2-diphenylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-1-Benzyl-2,2-diphenylethylamine: The enantiomer of ®-(+)-1-Benzyl-2,2-diphenylethylamine, with similar chemical properties but different biological activities.
1-Benzyl-2,2-diphenylethylamine: The racemic mixture containing both ® and (S) enantiomers.
Other chiral amines: Compounds such as ®-(+)-1-Phenylethylamine and (S)-(-)-1-Phenylethylamine, which have similar structures but different substituents.
Uniqueness
®-(+)-1-Benzyl-2,2-diphenylethylamine is unique due to its specific chiral configuration and the presence of both benzyl and phenyl groups. This combination of features makes it particularly valuable in asymmetric synthesis and as a chiral ligand in various applications.
Properties
IUPAC Name |
(2R)-1,1,3-triphenylpropan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N/c22-20(16-17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16,22H2/t20-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRWGZYKYRRJNU-HXUWFJFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94964-58-6 | |
Record name | (R)-(+)-1-Benzyl-2,2-diphenylethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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